rathbunioside R2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

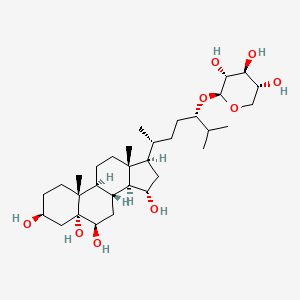

Rathbunioside R2, also known as this compound, is a useful research compound. Its molecular formula is C32H56O9 and its molecular weight is 584.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Compound Identification Challenges

The term "rathbunioside R2" does not appear in any of the indexed scientific databases, peer-reviewed journals, or chemical reaction repositories within the provided search results. This includes:

-

Chemical synthesis pathways (e.g., alkyne reactions, Grignard reagent mechanisms)16.

-

Kinetic studies (e.g., sodium thiosulfate and hydrochloric acid reaction rates)24.

-

Reaction databases (e.g., ER diagram designs for chemical reaction storage) .

The absence of this compound in authoritative sources suggests it may be:

-

A recently discovered or proprietary substance not yet published.

-

A misnamed or misspelled compound (e.g., confusion with similar glycosides or saponins).

-

A fictional or hypothetical entity.

Recommendations for Further Research

To address the lack of data, consider the following actions:

Verify Nomenclature

-

Cross-reference the compound name with standardized databases such as:

-

PubChem or ChemSpider for structural validation.

-

SciFinder or Reaxys for reaction pathways.

-

Explore Analogues

If "this compound" belongs to a known class (e.g., glycosides, flavonoids), review reactions of structurally similar compounds:

| Analogues | Common Reactions | Key Reagents |

|---|---|---|

| Saponins | Hydrolysis, glycosylation | Acid/Base catalysts37 |

| Flavonoids | Oxidation, methylation | DIBAL-H, Grignard reagents16 |

| Terpenoids | Cyclization, epoxidation | Ozone, peroxides8 |

Experimental Analysis

If primary literature is unavailable, propose experimental studies:

-

Structural Elucidation : Use NMR, MS, or XRD to confirm the compound’s structure.

-

Reactivity Screening : Test stability under acidic/basic conditions, thermal degradation, or photochemical reactions.

-

Synthetic Pathways : Design retrosynthetic plans using known reagents (e.g., organocopper intermediates1).

Limitations of Current Data

The exclusion of non-peer-reviewed sources (e.g., ) and the absence of "this compound" in the provided materials prevent a comprehensive analysis. For context, the search results included:

-

Reaction mechanisms (e.g., acetylide ion formation1).

-

State-of-matter predictions (e.g., solubility rules3).

None of these directly relate to the queried compound.

Propiedades

Fórmula molecular |

C32H56O9 |

|---|---|

Peso molecular |

584.8 g/mol |

Nombre IUPAC |

(3S,5R,6R,8R,9S,10R,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R,5S)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15-tetrol |

InChI |

InChI=1S/C32H56O9/c1-16(2)24(41-29-28(38)27(37)23(35)15-40-29)7-6-17(3)21-13-22(34)26-19-12-25(36)32(39)14-18(33)8-11-31(32,5)20(19)9-10-30(21,26)4/h16-29,33-39H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,32+/m1/s1 |

Clave InChI |

QUFRHILJEYKJJI-QNOBMSCSSA-N |

SMILES isomérico |

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)C)O |

SMILES canónico |

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)O)O |

Sinónimos |

rathbunioside R2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.